molecular formula C12H13NO2 B2677354 methyl 1,5-dimethyl-1H-indole-2-carboxylate CAS No. 167478-82-2

methyl 1,5-dimethyl-1H-indole-2-carboxylate

Cat. No.: B2677354
CAS No.: 167478-82-2
M. Wt: 203.241
InChI Key: XCLVWEJWFCVZCT-UHFFFAOYSA-N
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Description

Methyl 1,5-dimethyl-1H-indole-2-carboxylate (CAS 167478-82-2) is a chemical compound belonging to the class of indole-2-carboxylate esters. With a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol, it serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry research . The indole scaffold is a privileged structure in drug discovery due to its widespread presence in biologically active compounds and its ability to interact with diverse biological targets . Research into indole-2-carboxylate derivatives has demonstrated their potential in various therapeutic areas. Notably, these compounds have shown promise in the development of broad-spectrum antiviral agents. Some derivatives have exhibited potent inhibitory activity against viruses such as Coxsackievirus B3 and Influenza A, making this chemical class a significant focus for antiviral research . Furthermore, the indole-2-carboxylate core has been identified as a promising scaffold for the inhibition of HIV-1 integrase, a critical enzyme in the viral life cycle. The structure allows for chelation with metal ions in the enzyme's active site, and strategic substitutions can enhance this interaction and improve potency against this validated drug target . This compound is also of interest in the search for new treatments for neglected tropical diseases. Indole derivatives have been optimized as part of lead discovery programs targeting Trypanosoma cruzi, the parasite responsible for Chagas disease, highlighting the scaffold's relevance in addressing global health challenges . Researchers utilize this compound as a key synthetic intermediate to explore structure-activity relationships and develop novel therapeutic candidates across these fields. This product is intended for research and development use only. It is not intended for human or veterinary, household, or any other personal use.

Properties

IUPAC Name

methyl 1,5-dimethylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-4-5-10-9(6-8)7-11(13(10)2)12(14)15-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLVWEJWFCVZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,5-dimethyl-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with methylating agents. One common method includes the reaction of 1,5-dimethylindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester at position 2 undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization:

Reagents/Conditions :

  • LiOH monohydrate in a THF/H₂O/CH₃OH mixture under microwave irradiation (90 min, 100°C) .

Product :

  • 1,5-Dimethyl-1H-indole-2-carboxylic acid (yield: >90%) .

Reduction of the Ester Group

The ester moiety can be reduced to a primary alcohol, though direct literature on this compound is limited. Analogous indole esters are reduced using:

Reagents/Conditions :

  • Lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0°C to room temperature.

Product :

  • 2-(Hydroxymethyl)-1,5-dimethyl-1H-indole (predicted based on analogous systems).

Electrophilic Substitution Reactions

The indole ring’s electron-rich nature facilitates electrophilic substitution. Methyl groups at positions 1 and 5 direct incoming electrophiles to the 4-, 6-, or 7-positions due to steric and electronic effects.

Bromination Example:

Reagents/Conditions :

  • N-Bromosuccinimide (NBS) in DMF or acetic acid under reflux .

Product :

  • Brominated derivatives at the 4- or 6-position (exact regiochemistry depends on reaction conditions) .

Condensation Reactions

The carboxylic acid derivative (post-hydrolysis) participates in amide bond formation:

Reagents/Conditions :

  • 1,1′-Carbonyldiimidazole (CDI) in anhydrous THF, followed by reaction with amines (e.g., 3-(1H-imidazol-1-yl)propan-1-amine) .

Product :

  • Amide-linked conjugates with bioactive moieties (e.g., imidazole derivatives) .

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack by hydroxide on the carbonyl carbon, followed by elimination of methanol .

  • Bromination : Electrophilic aromatic substitution guided by the indole ring’s electron density, with methyl groups exerting steric control .

  • Amide Formation : CDI activates the carboxylic acid as an imidazolide intermediate, enabling nucleophilic acyl substitution with amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that methyl 1,5-dimethyl-1H-indole-2-carboxylate derivatives exhibit potential as inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in various cancers. A fragment-based approach was employed to synthesize novel compounds based on this indole derivative, leading to the identification of several potent HO-1 inhibitors with IC50 values in the micromolar range. For instance, one derivative demonstrated an IC50 of 1.03 μM, significantly more potent than its parent compound .

Case Study: HO-1 Inhibition

A study synthesized multiple indole-based compounds, including this compound derivatives. The results indicated that structural modifications significantly impacted the inhibitory potency against HO-1. The presence of specific substituents on the indole ring was crucial for enhancing biological activity, showcasing the compound's potential in developing targeted cancer therapies .

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as:

  • Metal-free Friedel-Crafts alkylation : This reaction allows for the introduction of alkyl groups into aromatic systems without the need for metal catalysts .
  • Cross-dehydrogenative coupling reactions : These reactions enable the formation of carbon-carbon bonds between different substrates, facilitating the synthesis of complex organic molecules .

Data Table: Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference
Friedel-Crafts AlkylationAlkylation of aromatic compounds without metals
Cross-Dehydrogenative CouplingFormation of C-C bonds between different substrates
Synthesis of Indigo DerivativesUsed as a substrate for generating indigoid compounds
Preparation of AminoindolylacetatesSynthesized for further functionalization

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. Research indicates that certain derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of methyl 1,5-dimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Electron-Donating vs. Withdrawing Groups : Methyl groups at 1,5-positions (electron-donating) increase electron density on the indole ring, enhancing nucleophilic reactivity. In contrast, 4,5-dichloro substituents (electron-withdrawing) reduce ring electron density, making the compound less reactive toward electrophiles .
  • Steric Effects : Compounds with substituents at adjacent positions (e.g., 2,3-dimethyl in QH-7078) exhibit reduced reactivity due to steric hindrance .

Ester Group Influence

  • Methyl vs. Ethyl Esters : Methyl esters (e.g., 2a) generally exhibit higher polarity and faster hydrolysis rates compared to ethyl esters (e.g., 50536-52-2), which have increased lipophilicity .

Biological Activity

Methyl 1,5-dimethyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities. Indoles are a significant class of compounds in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C11H13NO2\text{C}_{11}\text{H}_{13}\text{N}\text{O}_2

This compound features a methyl group at the 1 and 5 positions of the indole ring and a carboxylate ester functionality at the 2 position. The presence of these substituents significantly influences its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Indole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that compounds with similar structures demonstrate significant inhibition of cell proliferation in breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines.

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Similar Indole DerivativeHCT-116<10

The exact IC50 value for this compound is still under investigation but is anticipated to fall within a similar range as other indole derivatives.

Neuroprotective Effects

Indoles have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. This compound may exert protective effects through antioxidant mechanisms and modulation of neurotransmitter systems. For example, studies indicate that related compounds can enhance serotonin receptor activity, which is crucial for mood regulation.

Anti-inflammatory Properties

The anti-inflammatory potential of indole derivatives is well documented. This compound may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This effect can be beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of this compound:

  • In Vitro Studies : Research demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism appears to involve apoptosis induction through caspase activation.
  • Animal Models : In vivo studies using rodent models have shown that treatment with this compound reduces tumor growth rates significantly compared to controls.
  • Mechanistic Insights : Molecular docking studies suggest that this compound interacts with key protein targets involved in cancer signaling pathways, enhancing its therapeutic potential.

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

VariableTested RangeOptimal ConditionImpact on Yield
Reflux Time3–5 hours4 hoursMaximizes purity
Molar Ratio (Reagent)1.0–1.2 equivalents1.1 equivalentsReduces byproducts
Recrystallization SolventDMF/AcOH, EtOHDMF/AcOH (1:1)Improves crystal stability
Data derived from reflux-based protocols .

Q. Table 2. Computational Methods for Electronic Structure Analysis

MethodBasis SetSolvent ModelApplication
B3LYP6-31G(d)PCM (Water)Ground-state geometry optimization
CAM-B3LYPcc-pVTZSMD (DMSO)Excited-state charge transfer
M06-2X6-311++GNoneGas-phase hydrogen bonding analysis
Adapted from DFT studies on indole carboxylates .

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